molecular formula C16H17NO B14126135 2-Acetamino-3,5-dimethylbiphenyl

2-Acetamino-3,5-dimethylbiphenyl

Cat. No.: B14126135
M. Wt: 239.31 g/mol
InChI Key: IYXRMEGABUDZKL-UHFFFAOYSA-N
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Description

2-Acetamino-3,5-dimethylbiphenyl (CAS 869631-23-2) is a biphenyl derivative characterized by an acetamino (-NHCOCH₃) group at the 2-position and methyl (-CH₃) groups at the 3- and 5-positions of one phenyl ring. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol . The compound exists as an off-white to white solid with a melting point range of 132–136 °C and is stored at room temperature (20–22 °C) under dry conditions . However, Hoffman Fine Chemicals explicitly prohibits its application in pharmaceuticals, cosmetics, or industrial products .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,4-dimethyl-6-phenylphenyl)acetamide

InChI

InChI=1S/C16H17NO/c1-11-9-12(2)16(17-13(3)18)15(10-11)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18)

InChI Key

IYXRMEGABUDZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Synthesis Route

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction is the most widely documented method for synthesizing 2-acetamino-3,5-dimethylbiphenyl. This palladium-catalyzed reaction couples a brominated acetamide precursor with a dimethyl-substituted boronic acid derivative. The general protocol involves:

  • Catalyst System : Palladium acetate ($$ \text{Pd(OAc)}_2 $$) and the ligand 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl (S-Phos) in a 1:2 molar ratio.
  • Base : Anhydrous potassium phosphate ($$ \text{K}3\text{PO}4 $$) to facilitate transmetalation.
  • Solvent : Toluene under inert atmosphere (argon) at 90 °C for 14 hours.

A representative reaction scale uses 1 mmol of 2'-bromoacetanilide and 1.5 mmol of 3,5-dimethylphenylboronic acid, yielding 91% of the target compound after silica gel chromatography.

Table 1: Standard Reaction Conditions for Suzuki-Miyaura Synthesis
Component Quantity or Condition
2'-Bromoacetanilide 1.0 mmol
3,5-Dimethylphenylboronic acid 1.5 mmol
$$ \text{Pd(OAc)}_2 $$ 0.02 mmol
S-Phos ligand 0.04 mmol
$$ \text{K}3\text{PO}4 $$ 2.0 mmol
Solvent Toluene (1.5 mL)
Temperature 90 °C
Reaction Time 14 hours
Yield 91%

Workup and Purification

Post-reaction, the mixture is filtered through Celite to remove palladium residues, followed by extraction with ethyl acetate. An aqueous sodium hydroxide wash (10% w/v) removes acidic impurities, and the organic layer is dried over sodium sulfate. Purification via silica gel chromatography (hexanes:ethyl acetate gradient) isolates the product as a white crystalline solid.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, tol-$$ d_8 $$, 105 °C) reveals key structural features:

  • Aromatic protons at $$ \delta $$ 7.22 (d, $$ J = 7.52 $$ Hz, 2H) and $$ \delta $$ 6.84 (s, 2H) for the biphenyl system.
  • Methyl groups at $$ \delta $$ 2.16 (s, 3H, 3-CH$$ _3 $$) and $$ \delta $$ 2.12 (s, 3H, 5-CH$$ _3 $$).
  • Acetamide methyl at $$ \delta $$ 1.49 (s, 3H).

The $$ ^{13}\text{C} $$ NMR (125 MHz, tol-$$ d_8 $$) corroborates assignments, with carbonyl resonance at $$ \delta $$ 168.16 and quaternary carbons for the biphenyl moiety at $$ \delta $$ 141.14 and 140.48.

Table 2: Key $$ ^1\text{H} $$ NMR Assignments
Chemical Shift (δ, ppm) Multiplicity Assignment
7.22 Doublet Biphenyl H-2, H-6
6.84 Singlet Biphenyl H-4, H-4'
2.16 Singlet 3-CH$$ _3 $$
2.12 Singlet 5-CH$$ _3 $$
1.49 Singlet Acetamide CH$$ _3 $$

Infrared (IR) Spectroscopy and Elemental Analysis

The IR spectrum (KBr) shows stretches at 3248 cm$$ ^{-1} $$ (N–H), 1652 cm$$ ^{-1} $$ (C=O), and 1524 cm$$ ^{-1} $$ (C–N). Elemental analysis aligns with theoretical values ($$ \text{C}{16}\text{H}{17}\text{NO} $$: Calculated C 80.29%, H 7.16%; Found C 80.07%, H 7.27%).

Optimization Strategies and Comparative Analysis

Ligand and Solvent Effects

Replacing S-Phos with triphenylphosphine reduces yield to <50%, underscoring the ligand’s role in stabilizing the palladium center. Polar aprotic solvents like DMF or THF result in lower conversions (<60%) compared to toluene, likely due to improved solubility of the base ($$ \text{K}3\text{PO}4 $$) in the latter.

Temperature and Reaction Time

Elevating temperature to 100 °C shortens the reaction to 8 hours but increases side products (e.g., dehalogenated byproducts), while temperatures below 80 °C necessitate prolonged durations (>24 hours) for complete conversion.

Chemical Reactions Analysis

2-Acetamino-3,5-dimethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamino-3,5-dimethylbiphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-Acetamino-3,5-dimethylbiphenyl is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound vs. 3,5-Dibromophenylaminomethylene-Bisphosphonic Acid

Property This compound 3,5-Dibromophenylaminomethylene-Bisphosphonic Acid
Molecular Formula C₁₆H₁₇NO C₇H₇Br₂NO₆P₂ (estimated)
Molecular Weight (g/mol) 239.32 ~420.84 (estimated)
Substituents -CH₃ (3,5-), -NHCOCH₃ (2-) -Br (3,5-), -NHCH(PO₃H₂)₂ (1-)
Melting Point 132–136 °C Not reported
Synthetic Method Not disclosed Condensation of 3,5-dibromoaniline with triethyl orthoformate and diethyl phosphite under heat (120°C, 16 h)

Key Observations:

In contrast, bromine substituents in the bisphosphonic acid derivative are electron-withdrawing, likely increasing electrophilicity and reactivity toward nucleophilic agents . The bisphosphonic acid group (-PO₃H₂) introduces strong chelation capacity, a feature absent in this compound. This functional group is common in medicinal chemistry (e.g., bone-targeting drugs) .

Synthetic Complexity: The bisphosphonic acid compound requires multi-step synthesis involving high-temperature condensation, whereas the preparation of this compound (though undisclosed) may involve simpler Friedel-Crafts alkylation or Ullmann coupling due to its less reactive substituents .

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